Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate is a complex organic compound that features a benzofuran ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate typically involves the condensation of 3-oxo-1,3-dihydro-2-benzofuran with piperazine-1-carboxylate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-yl alcohols .
Scientific Research Applications
Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
- 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid
- Indole derivatives
Uniqueness
Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate is unique due to its combined benzofuran and piperazine structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research .
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 4-(3-oxo-1H-2-benzofuran-1-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-2-20-15(19)17-9-7-16(8-10-17)13-11-5-3-4-6-12(11)14(18)21-13/h3-6,13H,2,7-10H2,1H3 |
InChI Key |
RNLBLHKWAIISER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.